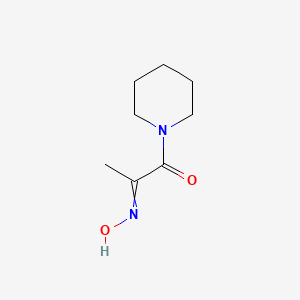
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate is a fluorinated organic compound with the molecular formula C8F15KO3S . It is known for its unique chemical structure, which includes a cyclohexane ring substituted with multiple fluorine atoms and a sulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate typically involves the fluorination of cyclohexanesulfonic acid derivatives. The process includes the following steps:
Fluorination: Cyclohexanesulfonic acid is subjected to fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Large-scale fluorination reactors are used to achieve high yields of the fluorinated intermediate.
Continuous Flow Reactors: These reactors facilitate the efficient introduction of the pentafluoroethyl group.
Purification: The final product is purified using techniques such as crystallization and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Higher oxidation state derivatives, such as sulfonic acids or sulfonyl fluorides.
Reduction: Reduced derivatives, including sulfinates or thiols.
Substitution: Substituted cyclohexanesulfonates with various functional groups.
Aplicaciones Científicas De Investigación
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in fluorination reactions and the preparation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug delivery systems and as a component in diagnostic imaging agents.
Mecanismo De Acción
The mechanism of action of potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, membrane integrity, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Potassium perfluorooctanesulfonate: Another fluorinated sulfonate with similar properties but different chain length.
Potassium perfluorobutanesulfonate: A shorter-chain analog with distinct chemical and physical properties.
Potassium perfluorohexanesulfonate: A compound with a similar structure but fewer fluorine atoms.
Uniqueness
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate is unique due to its specific combination of a cyclohexane ring, multiple fluorine atoms, and a pentafluoroethyl group. This structure imparts unique chemical properties, such as high stability, hydrophobicity, and resistance to degradation .
Propiedades
Número CAS |
67584-42-3 |
|---|---|
Fórmula molecular |
C8F15KO3S |
Peso molecular |
500.22 g/mol |
Nombre IUPAC |
potassium;2,2,3,3,4,4,5,5,6,6-decafluoro-1-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonate |
InChI |
InChI=1S/C8HF15O3S.K/c9-2(10)1(27(24,25)26,4(13,14)8(21,22)23)3(11,12)6(17,18)7(19,20)5(2,15)16;/h(H,24,25,26);/q;+1/p-1 |
Clave InChI |
XOSCHQYLTKHYJE-UHFFFAOYSA-M |
SMILES canónico |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


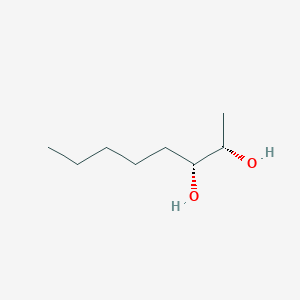
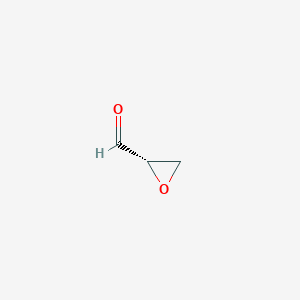
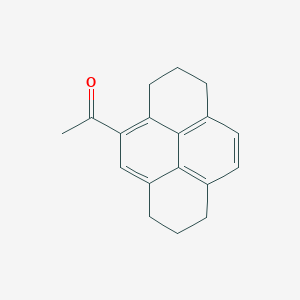

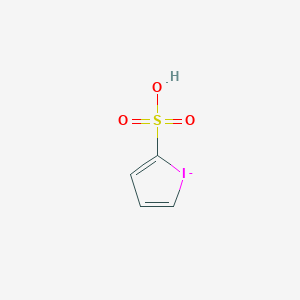
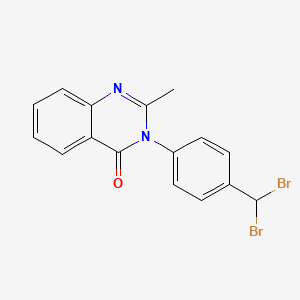
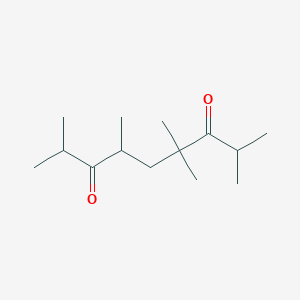
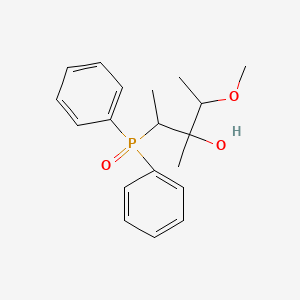
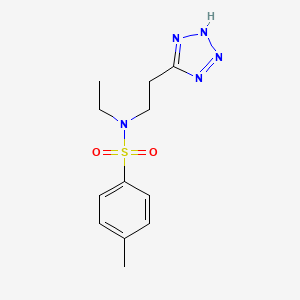

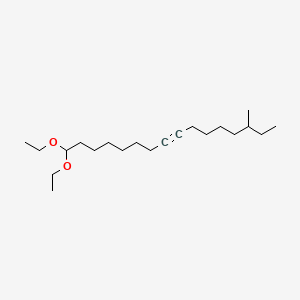
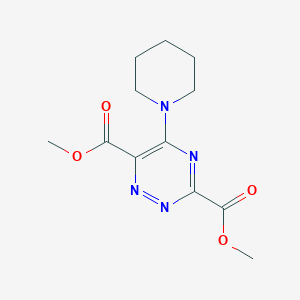
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
